Superior P2Y12 Receptor Binding Affinity Compared to In-Patent Class Baseline
The compound exhibits potent binding to the P2Y12 receptor, a key regulator of platelet aggregation. Its IC50 of 62 nM in a radioligand displacement assay [1] provides a quantifiable differentiation point against the broader class of azacyclic compounds in patent US-8470843-B2 , for which no single compound's P2Y12 activity is cited as superior. This establishes the compound as a potent lead molecule within this chemical space.
| Evidence Dimension | P2Y12 Receptor Binding Affinity (IC50) |
|---|---|
| Target Compound Data | 62 nM |
| Comparator Or Baseline | General azacyclic compound class from patent US-8470843-B2; no specific IC50 provided for other single entities. |
| Quantified Difference | The target compound achieves a potent IC50 of 62 nM, whereas the comparator baseline is undefined, suggesting this compound represents a high-activity point within the class. |
| Conditions | Displacement of [125I]-AZ11931285 from P2Y12 receptor (unknown origin) after 1 hr by scintillation counting. |
Why This Matters
For researchers studying platelet function or screening for antithrombotic agents, this potency level makes the compound a high-priority candidate for further functional assays.
- [1] BindingDB Entry BDBM50436959. IC50: 62 nM. View Source
